

physical and chemical characteristics of 2-Ethylfenchol

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Compound of Interest

Compound Name: 2-Ethylfenchol

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2-Ethylfenchol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpene alcohol.^{[1][2]} As a member of the terpene family, it shares structural similarities with well-known compounds like camphor and fenchol, which are recognized for their distinct aromas and have been investigated for various biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of **2-Ethylfenchol**, along with generalized experimental protocols for its synthesis, purification, and analysis. While specific biological data for **2-Ethylfenchol** is limited, this document also explores the broader biological context of related bicyclic monoterpenoids to offer insights into its potential pharmacological relevance.

Physical and Chemical Characteristics

The physical and chemical properties of **2-Ethylfenchol** are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.

Property	Value	Reference
CAS Number	18368-91-7	[1]
Molecular Formula	C ₁₂ H ₂₂ O	[1]
Molecular Weight	182.30 g/mol	[1]
Appearance	Colorless to pale yellow liquid	-
Boiling Point	105 °C at 15 mmHg	[3]
Density	0.956 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.482	[3]
Flash Point	88 °C (190.4 °F) - closed cup	[3]
Solubility	Soluble in alcohol and fixed oils. Insoluble in water.	-
Organoleptic Profile	Earthy, camphor-like odor	-

Experimental Protocols

While specific, published experimental protocols for the synthesis and purification of **2-Ethylfenchol** are not readily available, the following sections describe established and chemically sound methodologies for the preparation and analysis of this tertiary alcohol, based on general principles of organic chemistry.

Synthesis: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as **2-Ethylfenchol** is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. In this case, fenchone would serve as the ketone precursor and an ethyl Grignard reagent, such as ethylmagnesium bromide, would provide the ethyl group.

Reaction: Fenchone + Ethylmagnesium Bromide → **2-Ethylfenchol**

Detailed Methodology:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with a crystal of iodine, and the mixture is refluxed until the magnesium is consumed.
[4][5][6]
- Reaction with Fenchone: The Grignard reagent solution is cooled in an ice bath. A solution of fenchone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[4][5]
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-Ethylfenchol**. [4][5]

Purification

The crude **2-Ethylfenchol** can be purified using standard laboratory techniques such as distillation or column chromatography.

1. Distillation:

Given that **2-Ethylfenchol** is a liquid with a defined boiling point, fractional distillation under reduced pressure is a suitable method for purification, especially for larger quantities.[7][8][9]

Methodology:

- The crude product is placed in a round-bottom flask with a few boiling chips.
- The flask is connected to a fractional distillation apparatus.
- The system is evacuated to the desired pressure (e.g., 15 mmHg).

- The flask is heated gently, and the fraction distilling at or near the boiling point of **2-Ethylfenchol** (105 °C at 15 mmHg) is collected.[\[3\]](#)

2. Column Chromatography:

For smaller-scale purification or to separate impurities with similar boiling points, silica gel column chromatography can be employed.

Methodology:

- A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
- The crude **2-Ethylfenchol** is dissolved in a minimal amount of the eluent and loaded onto the column.
- The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- The solvent is removed from the combined pure fractions to yield purified **2-Ethylfenchol**.[\[7\]](#)

Analytical Methods

The identity and purity of the synthesized **2-Ethylfenchol** can be confirmed using a variety of analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful tool for volatile compounds like terpenes.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides both qualitative and quantitative information about the sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used for identification.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Illustrative GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.[10]
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5977A or equivalent.[10]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Identification: Comparison of the obtained mass spectrum with a reference library (e.g., NIST).

Spectral Characteristics (Predicted)

While experimental spectra for **2-Ethylfenchol** are not readily available in the public domain, its key spectral features can be predicted based on its chemical structure and the known characteristics of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), multiple singlets for the methyl groups, and complex multiplets for the bicyclic ring protons. The chemical shifts of the protons on the carbon bearing the hydroxyl group would be informative.[19][20][21][22]
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbons in the molecule. The carbon attached to the hydroxyl group would appear in the downfield region typical for tertiary alcohols.

Infrared (IR) Spectroscopy:

As a tertiary alcohol, the IR spectrum of **2-Ethylfenchol** is expected to exhibit the following characteristic absorption bands:[23][24][25][26][27]

- O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm^{-1} , characteristic of the hydroxyl group involved in hydrogen bonding.
- C-H Stretch: Strong absorptions just below 3000 cm^{-1} due to the stretching vibrations of the C-H bonds in the alkyl groups and the bicyclic system.
- C-O Stretch: A strong absorption band in the region of 1200-1100 cm^{-1} , indicative of a tertiary alcohol.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum of **2-Ethylfenchol** is expected to show a molecular ion peak (M^+) at m/z 182. The fragmentation pattern would likely involve the loss of a water molecule (M-18), an ethyl group (M-29), and other characteristic fragmentations of the bicyclic terpene skeleton.[14][17][18][28]

Biological Activity Context

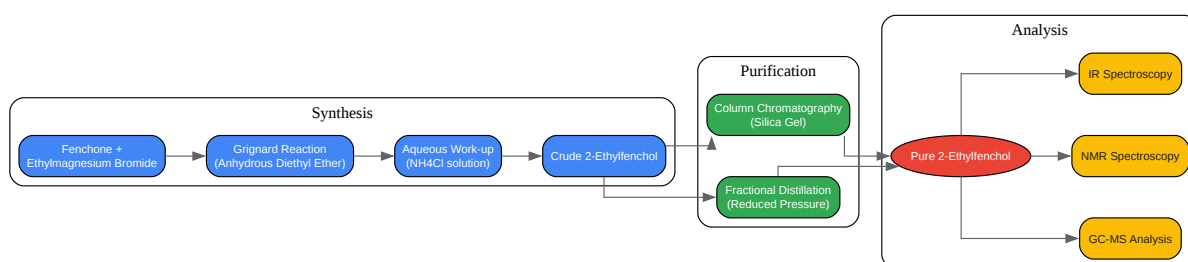
Direct studies on the biological activity of **2-Ethylfenchol** are currently lacking in the scientific literature. However, its structural similarity to other bicyclic monoterpenoids, such as camphor and borneol, suggests that it may possess some related biological properties. This class of compounds has been reported to exhibit a range of activities, including:[3][5][6][23][24][29][30]

- Antimicrobial and Antifungal Effects: Many terpenes and their derivatives have demonstrated efficacy against various bacteria and fungi.
- Anti-inflammatory Activity: Some bicyclic monoterpenes have been shown to modulate inflammatory pathways.
- Analgesic Effects: Camphor, for instance, is a well-known topical analgesic.
- Modulation of Ion Channels: Some terpenoids have been found to interact with and modulate the activity of ion channels, such as the Transient Receptor Potential (TRP) channels.[19]

It is important to emphasize that these are general activities of the compound class, and specific studies on **2-Ethylfenchol** are required to determine its unique biological profile.

Visualizations

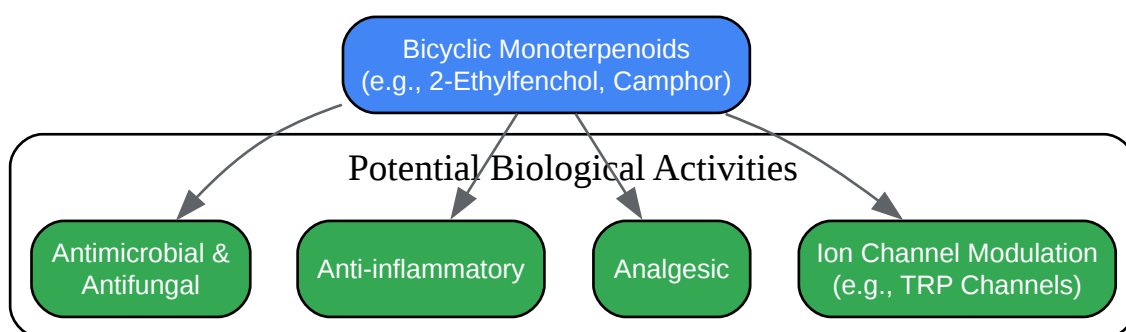
Experimental Workflow for Synthesis and Analysis of 2-Ethylfenchol



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Caption: A generalized workflow for the synthesis, purification, and analysis of **2-Ethylfenchol**.

Potential Biological Activities of Bicyclic Monoterpenoids



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Caption: Logical diagram of potential biological activities associated with bicyclic monoterpenoids.

Conclusion

2-Ethylfenchol is a bicyclic monoterpene with well-defined physical and chemical properties. While its synthesis can be readily achieved through established methods like the Grignard reaction, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. The information provided in this guide on its characteristics and potential experimental approaches serves as a valuable resource for researchers interested in exploring this and other related terpene compounds. Further investigation into the pharmacological profile of **2-Ethylfenchol** is warranted to uncover its potential applications in drug discovery and development.

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